molecular formula C20H26O4 B113682 Dicyclohexyl phthalate-3,4,5,6-d4 CAS No. 358731-25-6

Dicyclohexyl phthalate-3,4,5,6-d4

Cat. No.: B113682
CAS No.: 358731-25-6
M. Wt: 334.4 g/mol
InChI Key: VOWAEIGWURALJQ-ZZRPVTOQSA-N
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Future Directions

The use of deuterated compounds like Dicyclohexyl phthalate-3,4,5,6-d4 is gaining attention in the drug development process . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs , opening up new possibilities for the development of more effective and safer pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a deuterated internal standard to determine the levels of phthalates in aquatic matrices by ultra-high-performance liquid chromatography coupled to hybrid Q-Orbitrap mass spectrometry .

Molecular Mechanism

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by Dicyclohexyl phthalate-3,4,5,6-d4 are yet to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dicyclohexyl phthalate-3,4,5,6-d4 typically involves the deuteration of dicyclohexyl phthalate. One common method is to react dicyclohexyl phthalate with a deuterium source such as deuterium oxide (D2O) . The reaction conditions usually involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction conditions to ensure the complete deuteration of the compound .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl phthalate-3,4,5,6-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phthalate-3,4,5,6-d4
  • Dimethyl phthalate-3,4,5,6-d4
  • Bis(2-ethylhexyl)phthalate-3,4,5,6-d4

Uniqueness

Dicyclohexyl phthalate-3,4,5,6-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its stability and ability to serve as an internal standard make it particularly valuable in high-precision analytical techniques .

Properties

IUPAC Name

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWAEIGWURALJQ-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583592
Record name Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-25-6
Record name Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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